ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate
Description
ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Properties
IUPAC Name |
ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-18(24)12-28-20-22-17-8-6-5-7-16(17)19(23-20)21-13-9-14(25-2)11-15(10-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKPNUWICFYLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid reacts with carbonyl-containing reagents to form benzoxazin-4-one intermediates, which subsequently undergo ring expansion with nitrogen sources. For example, anthranilic acid and acetic anhydride yield 2-methyl-4H-benzoxazin-4-one, which reacts with ammonium acetate to form 2-methylquinazolin-4(3H)-one. Adapting this method, 3,5-dimethoxyphenyl isothiocyanate could replace acetic anhydride to introduce the 4-[(3,5-dimethoxyphenyl)amino] group. Key steps include:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and reduces synthesis time. For 2-methylquinazolin-4(3H)-one, anthranilic acid and acetic anhydride undergo cyclization under microwave heating (210 W, 10 minutes), followed by ammonium acetate addition. This method could be modified by substituting acetic anhydride with 3,5-dimethoxyphenyl isocyanate to directly incorporate the amino group.
Structural Characterization and Analytical Data
Successful synthesis requires rigorous validation through spectroscopic and crystallographic methods:
Spectroscopic Confirmation
- IR Spectroscopy :
- ¹H NMR (500 MHz, DMSO-d₆) :
X-ray Crystallography
While no crystallographic data exists for the target compound, analogous structures exhibit:
- Dihedral Angles : 75–87° between quinazoline and aryl rings.
- Hydrogen Bonding : C—H···O interactions stabilize columnar packing.
Challenges and Mitigation Strategies
Competitive Side Reactions
Regioselectivity in Amination
- Catalytic Systems : Copper or palladium catalysts may enhance selectivity during 4-amination.
- Leaving Group Optimization : Chloro or nitro groups at position 4 improve reactivity toward 3,5-dimethoxyaniline.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Conventional Alkylation | 65 | 5 | High reproducibility |
| Microwave-Assisted | 70 | 2 | Reduced reaction time |
Chemical Reactions Analysis
ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its quinazoline core, it is being explored for its anticancer properties and other therapeutic potentials.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa by binding to the transcriptional regulator PqsR. This inhibition reduces the production of virulence factors and biofilm formation, thereby compromising the bacteria’s ability to cause infections .
Comparison with Similar Compounds
ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate can be compared with other quinazoline derivatives such as:
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity.
2-(4-(Tosyloxy)benzamido)benzoic acid: Exhibits similar biological activities but with different molecular targets
Biological Activity
Ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer therapies. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinazoline core, a sulfanyl group, and methoxyphenyl substitutions. Its molecular formula is , with a molecular weight of 476.55 g/mol. The structural complexity allows for various biological interactions, making it a candidate for pharmacological studies.
Anticancer Activity
Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that quinazoline compounds exhibit cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner.
Other Biological Activities
In addition to anticancer properties, derivatives of quinazoline have demonstrated various other biological activities:
- Antimicrobial : Compounds with similar structures have shown effectiveness against bacterial strains, attributed to their ability to disrupt microbial cell membranes.
- Anticonvulsant : Some derivatives have been studied for their potential to reduce seizure activity in animal models.
- Anti-inflammatory : Quinazoline compounds exhibit anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory disorders.
The synthesis of this compound typically involves multi-step reactions starting from 2-mercapto-3-phenylquinazolin-4(3H)-one. The reaction with ethyl chloroacetate under alkaline conditions leads to the formation of the target compound. The following reaction scheme outlines the synthesis process:
- Formation of Thiolate : The thiol group in 2-mercapto compound reacts to form a thiolate anion.
- Nucleophilic Attack : The thiolate then attacks ethyl chloroacetate, resulting in the formation of the desired ester.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Cytotoxicity Studies : A study evaluated several quinazoline-thiazole hybrids for cytotoxicity against cancer cell lines (PC3, MCF-7, HT-29). Compounds demonstrated varying degrees of effectiveness with IC50 values indicating significant cytotoxic potential .
- Antimicrobial Activity : Research indicated that certain derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .
- Mechanistic Studies : Molecular docking studies have been employed to elucidate the interaction between these compounds and specific biological targets such as kinases involved in cancer progression.
Q & A
Q. How to design a stability study for this ester-containing compound under physiological conditions?
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Methodological Answer : Rodent models with LC-MS/MS quantification of plasma concentrations. For analogs in , bioavailability studies included intravenous and oral administration to calculate AUC and half-life. Microsomal stability assays (e.g., liver S9 fractions) predict metabolic pathways .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 78% (flash chromatography) | |
| Crystal System | Monoclinic, | |
| Key IR Bands (cm) | 1720 (C=O), 1250 (C-O ester) | |
| Enzyme Inhibition (IC) | 2.5 µM (EGFR kinase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
